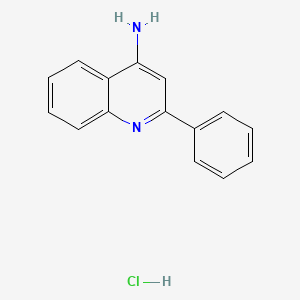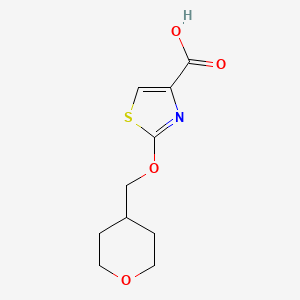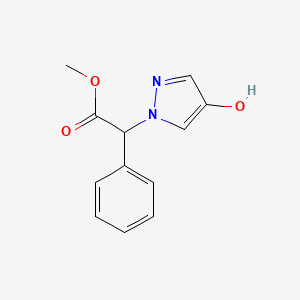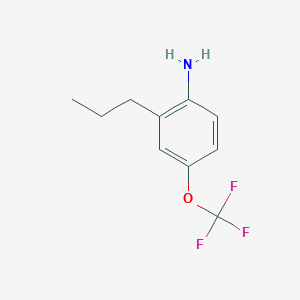
6-(4-Bromobenzyl)-2-methylpyrimidin-4-ol
Vue d'ensemble
Description
4-Bromobenzyl is a component used in various chemical reactions . Pyrimidin-4-ol is a type of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of compounds involving 4-Bromobenzyl has been reported in various studies. For instance, one study mentioned the synthesis of a compound using 4-Bromobenzyl alcohol . Another study discussed the SN2 reaction of 2-naphthol/sodium hydroxide with 1-iodobutane .Molecular Structure Analysis
The molecular structure of 4-Bromobenzyl compounds can be analyzed using various techniques. For example, 4-Bromobenzyl bromide has a molecular formula of C7H6Br2, an average mass of 249.930 Da, and a monoisotopic mass of 247.883606 Da .Chemical Reactions Analysis
4-Bromobenzyl compounds participate in various chemical reactions. For instance, 4-Bromobenzyl alcohol undergoes a three-component reaction with acetylferrocene and arylboronic acid . Another study discussed the oxidation of 4-Bromobenzyl alcohol to 4-Bromobenzaldehyde .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromobenzyl compounds can be analyzed. For instance, (4-bromophenyl)methanol has a melting point of 75-78 ºC .Applications De Recherche Scientifique
Subheading Theoretical Investigations and Synthesis of Complexes
Researchers have synthesized novel Schiff base ligands like 2-[(3-bromo-5-hydroxybenzylidene)-amino]-6-methylpyrimidin-4-ol and their Co(II) and Mn(II) complexes, exploring their global stability, reactivity properties, and photophysical characteristics through ALIE and TDDFT calculations (Prasad et al., 2017).
Synthesis and Crystallography
Subheading Arylsulfonylation and Crystal Structure Analysis
Arylsulfonylated 2-amino-6-methylpyrimidin derivatives have been synthesized, showing various non-covalent interactions contributing to structural stability. X-ray diffraction confirmed their structures, and FMO analysis indicated changes in stability and reactivity due to different binding moieties (Ali et al., 2021).
Molecular Stability and Reactivity
Subheading O-Acetylamino-benzenesulfonylation and Theoretical Analysis
Compounds like APABS and DPACS, synthesized through O-4-acetylamino-benzenesulfonylation, exhibited molecular stability and reactivity properties analyzed through NBO, FMOs, and molecular electrostatic potential analyses (Khalid et al., 2021).
Noncovalent Interactions and Structural Insights
Subheading O-Benzenesulfonylation and Quantum Chemical Studies
Compounds such as AMPBS and DAPBS, synthesized via O-benzenesulfonylation, showed significant noncovalent interactions contributing to their structural integrity. Quantum chemical studies, including DFT and TD-DFT, provided insights into their optimized geometry, NBOs, FMOs, and NLO properties (Ali et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-bromophenyl)methyl]-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-14-11(7-12(16)15-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQMLASVSJVTMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromobenzyl)-2-methylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[2-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-methylurea](/img/structure/B1487000.png)
![1-Isobutyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1487001.png)

![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)





